molecular formula C8H6N2 B1220473 1,6-Naphthyridine CAS No. 253-72-5

1,6-Naphthyridine

Cat. No. B1220473
CAS No.: 253-72-5
M. Wt: 130.15 g/mol
InChI Key: VSOSXKMEQPYESP-UHFFFAOYSA-N
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Patent
US05214051

Procedure details

1,6Naphthyridine (13.7 g, 105 mmol) and benzyl bromide (36.05 g, 210 mmol) were combined in acetonitrile (200 ml) and heated to reflux until no 1,6-naphthyridine was visible by thin layer chromatography. After removal of the solvent in vacuo, the residue was washed several times with ether and dissolved in methanol (700 ml). Water (250 ml) was added, and the solution cooled to 0°; portionwise addition of sodium borohydride (20.8 g, 550 mmol) brought about vigorous gas evolution and a slight rise in temperature. The reaction mixture was allowed to warm to room temperature and stir for 18 hours. The solvent was then removed in vacuo and the residue partitioned between water (750 ml) and methylene chloride (300 ml). The aqueous layer was extracted with additional methylene chloride (2×300 ml) and the combined organic extracts were washed once with water and once with saturated aqueous sodium chloride. Removal of solvent provided a dark amber foam, which was purified by column chromatography (99:1 methylene chloride:methanol) to yield the title product (12.1 g, 54 mmol, 51% yield).
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
36.05 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20.8 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five
Yield
51%

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH2:11](Br)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.[BH4-].[Na+]>C(#N)C>[CH2:11]([N:7]1[CH2:8][CH2:9][C:10]2[N:1]=[CH:2][CH:3]=[CH:4][C:5]=2[CH2:6]1)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:2.3|

Inputs

Step One
Name
Quantity
13.7 g
Type
reactant
Smiles
N1=CC=CC2=CN=CC=C12
Step Two
Name
Quantity
36.05 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CN=CC=C12
Step Four
Name
Quantity
20.8 g
Type
reactant
Smiles
[BH4-].[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
After removal of the solvent in vacuo
WASH
Type
WASH
Details
the residue was washed several times with ether
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in methanol (700 ml)
ADDITION
Type
ADDITION
Details
Water (250 ml) was added
TEMPERATURE
Type
TEMPERATURE
Details
the solution cooled to 0°
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between water (750 ml) and methylene chloride (300 ml)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with additional methylene chloride (2×300 ml)
WASH
Type
WASH
Details
the combined organic extracts were washed once with water and once with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
Removal of solvent
CUSTOM
Type
CUSTOM
Details
provided a dark amber foam, which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (99:1 methylene chloride:methanol)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC=2C=CC=NC2CC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 54 mmol
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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